BenchChemオンラインストアへようこそ!

ETHYL 4-{4-[(3-CHLORO-4-METHYLPHENYL)AMINO]PTERIDIN-2-YL}PIPERAZINE-1-CARBOXYLATE

Kinase inhibition AKT signaling ROCK2

Ethyl 4-{4-[(3-chloro-4-methylphenyl)amino]pteridin-2-yl}piperazine-1-carboxylate (CAS 946349-93-5) is a synthetic small molecule belonging to the pteridine-piperazine carboxylate class, with the molecular formula C20H22ClN7O2 and a molecular weight of 427.89 g/mol. The compound features a pteridine core substituted at the 4-position with a 3-chloro-4-methylaniline moiety and at the 2-position with an ethyl piperazine-1-carboxylate group.

Molecular Formula C20H22ClN7O2
Molecular Weight 427.89
CAS No. 946349-93-5
Cat. No. B2691652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameETHYL 4-{4-[(3-CHLORO-4-METHYLPHENYL)AMINO]PTERIDIN-2-YL}PIPERAZINE-1-CARBOXYLATE
CAS946349-93-5
Molecular FormulaC20H22ClN7O2
Molecular Weight427.89
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1)C2=NC3=NC=CN=C3C(=N2)NC4=CC(=C(C=C4)C)Cl
InChIInChI=1S/C20H22ClN7O2/c1-3-30-20(29)28-10-8-27(9-11-28)19-25-17-16(22-6-7-23-17)18(26-19)24-14-5-4-13(2)15(21)12-14/h4-7,12H,3,8-11H2,1-2H3,(H,23,24,25,26)
InChIKeyPHDKWQNSYBTIMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-{4-[(3-Chloro-4-Methylphenyl)amino]pteridin-2-yl}piperazine-1-carboxylate (CAS 946349-93-5): Compound Class and Baseline Characteristics for Procurement Evaluation


Ethyl 4-{4-[(3-chloro-4-methylphenyl)amino]pteridin-2-yl}piperazine-1-carboxylate (CAS 946349-93-5) is a synthetic small molecule belonging to the pteridine-piperazine carboxylate class, with the molecular formula C20H22ClN7O2 and a molecular weight of 427.89 g/mol . The compound features a pteridine core substituted at the 4-position with a 3-chloro-4-methylaniline moiety and at the 2-position with an ethyl piperazine-1-carboxylate group. This specific substitution pattern distinguishes it within a broader library of pteridine derivatives that have been investigated as protein kinase inhibitors, including PKD1 and AKT family kinases [1]. The compound is commercially available at ≥95% purity from multiple suppliers and is primarily employed as a research tool in kinase inhibition studies and structure-activity relationship (SAR) investigations .

Why In-Class Substitution of Ethyl 4-{4-[(3-Chloro-4-Methylphenyl)amino]pteridin-2-yl}piperazine-1-carboxylate Introduces Uncontrolled Experimental Variables


Within the ethyl 4-(4-arylaminopteridin-2-yl)piperazine-1-carboxylate series, even single-atom changes to the aryl substitution pattern produce divergent kinase selectivity profiles, as evidenced by the distinct target engagement patterns of positional isomers and halogen variants [1]. The 3-chloro-4-methylphenyl substituent on the target compound confers a predicted multi-kinase fingerprint (AKT2, AKT3, ROCK2) that differs from the monoamine oxidase B (MAO-B) inhibition reported for the 4-fluorophenyl analog and the phosphodiesterase 2A (PDE2A) inhibition associated with the 2,5-dimethylphenyl analog . These differences arise from the electron-withdrawing chloro group and the electron-donating methyl group in a specific ortho-para relationship, which modulates both the electron density of the aniline nitrogen and the conformational preferences of the pendant aryl ring within the kinase ATP-binding pocket [1]. Generic interchange within this series without empirical validation therefore risks selecting a compound with an unintended target profile, confounding SAR interpretation and wasting screening resources.

Quantitative Differentiation Evidence for Ethyl 4-{4-[(3-Chloro-4-Methylphenyl)amino]pteridin-2-yl}piperazine-1-carboxylate Versus Closest Structural Analogs


Predicted Multi-Kinase Engagement Profile: AKT2, AKT3, and ROCK2 Activity Fingerprint

The target compound (ZINC95583504) exhibits a computationally predicted multi-kinase activity profile with sub-micromolar pKi values against AKT2 (pKi 6.80, approximately IC50 158 nM), AKT3 (pKi 6.98, approximately IC50 105 nM), and ROCK2 (pKi 6.45, approximately IC50 355 nM), as annotated in ChEMBL-based activity predictions within the ZINC database [1]. In contrast, the 4-fluorophenyl analog (CAS 946288-91-1) has been described as a monoamine oxidase B (MAO-B) inhibitor with no reported AKT family activity, and the 2,5-dimethylphenyl analog (CAS 946298-09-5) is characterized as a phosphodiesterase 2A (PDE2A) inhibitor . This divergent target selectivity arises from the unique electronic and steric properties of the 3-chloro-4-methyl substitution pattern, which is absent in all comparator compounds. No direct head-to-head experimental comparison data were identified in the public domain; the differentiation is inferred from independently reported target annotations for each compound.

Kinase inhibition AKT signaling ROCK2 Pteridine scaffold SAR

Physicochemical Differentiation: Calculated logP and Topological Polar Surface Area as Surrogates for Membrane Permeability

The target compound possesses a calculated partition coefficient (logP) of 1.25 and a topological polar surface area (tPSA) ranging from 143 to 145 Ų depending on protonation state, as computed by the ZINC database [1]. The 3-chloro-4-methyl substitution contributes moderate lipophilicity while maintaining a tPSA below the 140–160 Ų threshold typically associated with favorable oral bioavailability. The 4-fluorophenyl analog is expected to have a lower logP (fluorine is more polar than chlorine), while the 2,5-dimethylphenyl analog is predicted to have a higher logP (two methyl groups without a halogen). These differences in lipophilicity directly affect solubility, protein binding, and passive membrane diffusion rates. The target compound's tPSA of 144 Ų [1] places it in a range consistent with blood-brain barrier penetration potential, a property that may differ for analogs with additional hydrogen bond donors or acceptors.

Physicochemical properties logP tPSA Membrane permeability Drug-likeness

Purity and Supply Chain Specification: Minimum 95% Purity as a Procurement Decision Gate

The target compound is commercially available with a documented minimum purity specification of ≥95%, as listed by multiple suppliers including Chemenu (Catalog Number CM690700) . This purity level is suitable for most biochemical and cell-based screening applications without additional purification. In contrast, several closely related analogs in the pteridine-piperazine carboxylate series are offered at varying purity grades (90–98%) across different vendors, and purity may decline upon long-term storage due to the hydrolytic lability of the ethyl carbamate moiety. Procurement specifications for the target compound explicitly include the CAS number 946349-93-5 and InChI Key PHDKWQNSYBTIMG-UHFFFAOYSA-N, ensuring unambiguous chemical identity verification by the end user .

Compound purity Quality control Procurement specification HPLC Supply chain

Pteridine Scaffold as a Privileged Kinase Inhibitor Template: Structural Context from PKD1 Inhibitor Development

The pteridine scaffold shared by the target compound and its analogs has been validated as an ATP-competitive kinase inhibitor template through the development and characterization of SD-208, a pan-PKD inhibitor with low nanomolar potency (PKD1 IC50 in the low nanomolar range) and in vivo antitumor efficacy in prostate cancer xenograft models [1]. The SAR analysis of SD-208 analogs demonstrated that modifications to the aryl substitution pattern on the pteridine ring profoundly affect kinase inhibitory potency, with electron-withdrawing substituents generally favoring activity [1]. The target compound incorporates a 3-chloro (electron-withdrawing) and 4-methyl (electron-donating) substitution, a combination not represented in the published SD-208 analog series, thereby occupying a distinct and potentially informative position in the pteridine kinase inhibitor SAR landscape. Researchers building upon the established pteridine-PKD/AKT SAR framework can use this compound to probe the tolerance of the kinase hinge-binding region to mixed electronic substitution patterns.

Protein kinase D PKD1 inhibition Pteridine SAR ATP-competitive inhibitor Cancer

Recommended Application Scenarios for Ethyl 4-{4-[(3-Chloro-4-Methylphenyl)amino]pteridin-2-yl}piperazine-1-carboxylate Based on Quantitative Evidence


AKT and ROCK Kinase Pathway Probing in Cellular Models

Based on its computationally predicted multi-kinase profile showing sub-micromolar activity against AKT2 (pKi 6.80), AKT3 (pKi 6.98), and ROCK2 (pKi 6.45) [1], this compound is suited as a starting point for chemical probe development targeting the PI3K/AKT and ROCK signaling axes. Researchers investigating cancer cell proliferation, cytoskeletal dynamics, or glucose metabolism pathways can employ this compound in initial phenotypic screens, with the understanding that experimental IC50 validation against the predicted targets is a prerequisite for mechanistic interpretation. The compound's distinct substitution pattern offers an advantage over MAO-B-targeting or PDE2A-targeting analogs, which would be inappropriate for AKT/ROCK-focused studies.

Pteridine Kinase Inhibitor Structure-Activity Relationship (SAR) Expansion

The 3-chloro-4-methyl substitution pattern represents a mixed electronic environment not explored in the published SD-208 PKD1 inhibitor analog series [2]. Researchers engaged in pteridine-based kinase inhibitor optimization can use this compound to systematically evaluate how simultaneous electron-withdrawing (chloro) and electron-donating (methyl) substituents influence kinase binding affinity, selectivity, and cellular potency. Comparative testing against the 4-chlorophenyl, 4-methylphenyl (p-tolyl), and 3,4-dimethylphenyl analogs would generate a complete electronic SAR matrix for the aryl ring position.

Membrane Permeability Assessment in CNS-Targeted Drug Discovery

With a computed logP of 1.25 and tPSA of 144 Ų [1], this compound falls within the favorable range for passive blood-brain barrier penetration. CNS drug discovery programs can employ this compound as a reference standard in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer transport studies to benchmark the permeability characteristics of the pteridine-piperazine carboxylate chemotype. The 3-chloro-4-methyl substitution may offer a balanced lipophilicity profile that avoids the excessive logP of dimethyl-substituted analogs while maintaining greater membrane partitioning than the more polar 4-fluorophenyl analog.

Positive Control for Pteridine-Based High-Throughput Screening (HTS) Campaigns

The compound's verified commercial purity specification of ≥95% and well-defined chemical identity (CAS 946349-93-5, InChI Key PHDKWQNSYBTIMG-UHFFFAOYSA-N) make it suitable as a positive control or reference inhibitor in HTS campaigns targeting pteridine-recognizing enzymes, including pteridine reductase 1 (PTR1) from Leishmania species. Although the target compound's PTR1 IC50 has not been reported, structurally related pteridine derivatives have demonstrated PTR1 inhibition [3], and this compound can serve as a scaffold-representative control for assay validation and inter-plate normalization.

Quote Request

Request a Quote for ETHYL 4-{4-[(3-CHLORO-4-METHYLPHENYL)AMINO]PTERIDIN-2-YL}PIPERAZINE-1-CARBOXYLATE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.